2-Fluoro-5-nitropyridine

Vue d'ensemble

Description

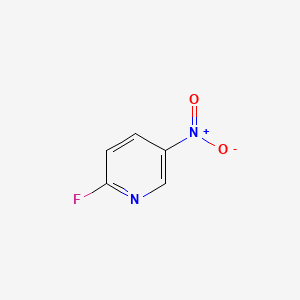

2-Fluoro-5-nitropyridine is a fluorinated pyridine derivative with the molecular formula C5H3FN2O2. It is characterized by the presence of a fluorine atom at the 2-position and a nitro group at the 5-position of the pyridine ring. This compound is known for its reactivity and is used as an intermediate in organic synthesis and pharmaceutical research .

Mécanisme D'action

Target of Action

2-Fluoro-5-nitropyridine is an organic synthesis intermediate and pharmaceutical intermediate It’s known that nitropyridines, a class of compounds to which this compound belongs, can interact with various biological targets depending on their specific structure and functional groups .

Mode of Action

It’s known that the compound is highly reactive . It can form well-defined derivatives from alcohols, anilines, and amino acids . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the target’s structure and function.

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could influence its absorption and distribution in biological systems. More research would be needed to fully outline the pharmacokinetic properties of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. The compound is moisture sensitive , and thus its storage and handling require specific conditions to prevent degradation . , suggesting that environmental exposure could potentially alter its properties or lead to unwanted reactions.

Analyse Biochimique

Biochemical Properties

2-Fluoro-5-nitropyridine plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to prepare derivatives from alcohols, anilines, and amino acids . The interactions with these biomolecules often involve nucleophilic substitution reactions, where the nitro group of this compound is replaced by other functional groups.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s nitro group is highly reactive, allowing it to participate in nucleophilic substitution reactions. These reactions can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but may degrade under specific conditions such as high temperature or extreme pH. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly . It is crucial to determine the appropriate dosage to avoid adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels within the cell . The compound’s metabolism may involve reduction, oxidation, and conjugation reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence the compound’s function and its interactions with other biomolecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-nitropyridine can be synthesized from 2-amino-5-nitropyridine through diazotization in hydrofluoric acid, followed by decomposition of the resulting fluoborates . This method typically yields 20-30% of the desired product. Another approach involves the nitration of pyridines with nitric acid .

Industrial Production Methods: Industrial production of this compound often involves the nitration of pyridines using nitric acid under controlled conditions. The process requires careful handling due to the compound’s sensitivity to moisture and oxidizing agents .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-5-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines and alcohols.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide or aqueous methanol can be used to replace the fluorine atom.

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.

Major Products:

Nucleophilic Substitution: Products include 2-methoxy-5-nitropyridine and N-substituted 2-amino-5-nitropyridines.

Reduction: The major product is 2-fluoro-5-aminopyridine.

Applications De Recherche Scientifique

2-Fluoro-5-nitropyridine is utilized in various scientific research fields:

Comparaison Avec Des Composés Similaires

- 2-Chloro-5-nitropyridine

- 2-Bromo-5-nitropyridine

- 2-Iodo-5-nitropyridine

Comparison: 2-Fluoro-5-nitropyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s strong electron-withdrawing effect makes this compound more reactive in nucleophilic substitution reactions, whereas the other halogenated compounds may exhibit different reactivity patterns .

Activité Biologique

2-Fluoro-5-nitropyridine is a heterocyclic compound with notable biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological properties, synthesis methods, and applications, supported by relevant data tables and case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 142.09 g/mol

- CAS Number : 456-24-6

- Boiling Point : 86-87 °C (at 7 mmHg)

- Melting Point : 17-21 °C

- Solubility : Slightly soluble in water; very soluble in organic solvents.

Biological Activity

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have demonstrated that nitropyridines, including this compound, possess antimicrobial activity against various pathogens. The nitro group is believed to play a critical role in this activity by generating reactive nitrogen species that can damage microbial DNA and proteins .

- Antitumor Activity : Research has indicated that derivatives of nitropyridines can inhibit the growth of cancer cells. For instance, certain analogs have shown efficacy against tumor cell lines, suggesting potential as anticancer agents .

The biological mechanisms underlying the activity of this compound are multifaceted:

- Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to cell death.

- Inhibition of Enzymatic Pathways : Some studies suggest that this compound may inhibit specific enzymes involved in nucleic acid synthesis, thereby disrupting cell proliferation .

Synthesis

The synthesis of this compound typically involves the nitration of pyridine derivatives using nitric acid. This method allows for the introduction of the nitro group at the desired position on the pyridine ring .

Data Table: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Antitumor | Inhibits cancer cell growth | |

| Enzyme Inhibition | Disruption of nucleic acid synthesis |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various nitropyridine derivatives, including this compound. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating infections .

- Cancer Cell Line Study : In vitro tests on human cancer cell lines demonstrated that this compound could reduce cell viability significantly. The study indicated an IC50 value in the micromolar range, suggesting promising anticancer activity .

- Mechanistic Insights : Research focusing on the mechanism revealed that the compound's cytotoxic effects were mediated through oxidative stress pathways, which led to apoptosis in treated cells .

Propriétés

IUPAC Name |

2-fluoro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZAJNLUAODXSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196565 | |

| Record name | 2-Fluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-24-6 | |

| Record name | 2-Fluoro-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 456-24-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-fluoro-5-nitropyridine particularly reactive in nucleophilic aromatic substitution reactions?

A1: The high reactivity of this compound in nucleophilic aromatic substitution reactions stems from the combined electron-withdrawing effects of the nitro group and the fluorine atom. [, ] The nitro group, being strongly electron-withdrawing, significantly reduces electron density in the pyridine ring, particularly at the ortho and para positions. This electron deficiency makes the carbon atom bonded to the fluorine atom highly susceptible to attack by nucleophiles. Fluorine, despite being a strong nucleophile itself, acts as a good leaving group in aromatic systems due to the high electronegativity difference between carbon and fluorine. This combination of factors contributes to the enhanced reactivity of this compound towards nucleophilic attack. []

Q2: How does this compound react with amines, and what factors influence the reaction rate?

A2: this compound readily reacts with amines via nucleophilic aromatic substitution, replacing the fluorine atom with the amine group. [, ] Several factors influence the reaction rate:

- Amine Nucleophilicity: Stronger nucleophiles, like N-methylaniline, generally react faster than weaker ones, like aniline. []

- Solvent Polarity: The reaction proceeds faster in polar solvents like ethanol than in less polar ones like ethyl acetate. [] This is because polar solvents better stabilize the charged intermediates formed during the reaction.

- Catalyst Presence: Acetate ions can act as catalysts, significantly accelerating the reaction rate. [] This is attributed to the acetate ion's ability to assist in the departure of the fluorine leaving group.

- Amine Concentration: Interestingly, higher amine concentrations can lead to a decrease in reaction rate for certain amine substrates. This suggests that the amine can also participate in side reactions, reducing its availability for the main substitution process. []

Q3: What is a notable application of this compound in peptide and protein analysis?

A3: this compound serves as a useful reagent for determining the N-terminal amino acid in peptides and proteins. [] This method capitalizes on the high reactivity of this compound towards amines. Under mildly alkaline conditions, the compound reacts with the free N-terminal amino group of the peptide or protein. Subsequent hydrolysis in dilute hydrochloric acid releases the N-terminal amino acid as a 2-nitro-5-pyridyl derivative, which can then be readily identified and quantified spectrophotometrically. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.